![molecular formula C26H19N3 B12351907 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is a compound that belongs to the family of carbazole derivativesThis compound is particularly noted for its role as an intermediate in the synthesis of potential antitumor agents and as a fluorescence marker for cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- typically involves the reaction of carbazole with pyridine derivatives. One common method involves the use of fluoro-substituted pyridines and carbazole as starting materials. This reaction is often carried out under catalyst-free conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and characterized using various analytical techniques to confirm its structure and properties .
化学反応の分析
Types of Reactions
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted carbazole derivatives .
科学的研究の応用
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a fluorescence marker for cancer cells, aiding in the detection and study of cancer.
Medicine: The compound is being investigated for its potential antitumor properties, making it a candidate for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In the context of its antitumor properties, the compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: This compound is similar in structure but has different substituents on the carbazole and pyridine rings.
9-Phenyl-3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole: This compound has a phenyl group attached to the carbazole ring, which may alter its chemical and physical properties.
Uniqueness
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescence marker and its potential antitumor activity make it particularly valuable in scientific research and medical applications .
特性
分子式 |
C26H19N3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H/b3-1+,4-2+ |
InChIキー |
IFNNQOFEVUUCBL-ZPUQHVIOSA-N |
異性体SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)/C=C/C4=CC=NC=C4)C=C1/C=C/C5=CC=NC=C5 |
正規SMILES |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


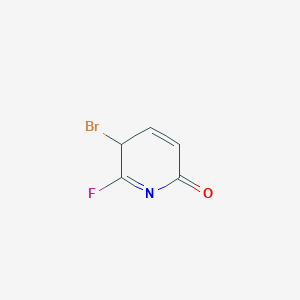
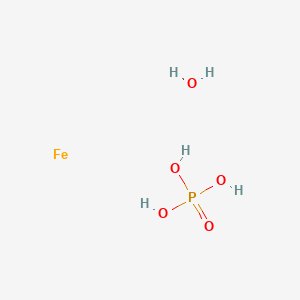
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
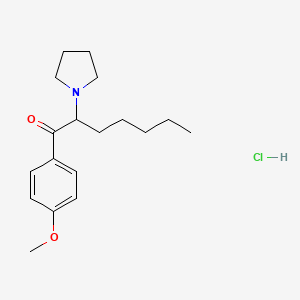
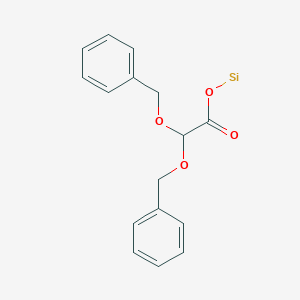



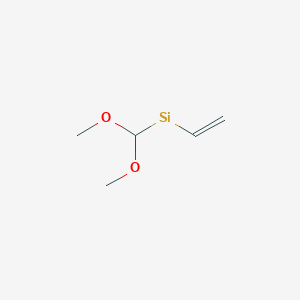
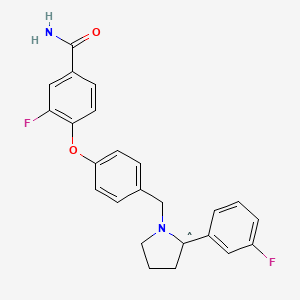


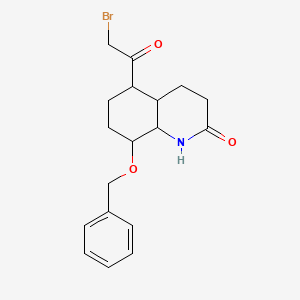
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)
